ZL0454
Overview
Description
ZL0454 is a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and gene transcription. This compound has shown significant potential in modulating epigenetic mechanisms and has been extensively studied for its therapeutic applications in various diseases, including cancer and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZL0454 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained through purification processes such as recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ZL0454 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the this compound molecule .
Scientific Research Applications
ZL0454 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BRD4 in gene regulation and chromatin remodeling.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers, inflammatory diseases, and viral infections.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic mechanisms .
Mechanism of Action
ZL0454 exerts its effects by selectively inhibiting the bromodomains of BRD4. This inhibition prevents BRD4 from binding to acetylated lysine residues on histones, thereby disrupting the recruitment of transcriptional machinery and altering gene expression. The molecular targets of this compound include the first and second bromodomains of BRD4, with IC50 values of 49 nM and 32 nM, respectively .
Comparison with Similar Compounds
Similar Compounds
(+)-JQ1: Another well-known BRD4 inhibitor with similar binding properties but different pharmacokinetic profiles.
ZL0590: A derivative of ZL0454 with improved water solubility and selectivity for BRD4 BD1.
ABBV-744: A selective inhibitor of BRD2/3/4 with applications in cancer and inflammatory diseases
Uniqueness of this compound
This compound is unique due to its high selectivity and potency for BRD4, making it a valuable tool for studying the biological functions of BRD4 and its role in disease. Its ability to modulate gene expression through epigenetic mechanisms sets it apart from other compounds .
Properties
CAS No. |
2229042-77-5 |
---|---|
Molecular Formula |
C18H22N4O3S |
Molecular Weight |
374.46 |
IUPAC Name |
(E)-4-((2-Amino-4-hydroxy-5-methylphenyl)diazenyl)-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C18H22N4O3S/c1-12-10-17(16(19)11-18(12)23)21-20-13-6-8-15(9-7-13)26(24,25)22-14-4-2-3-5-14/h6-11,14,22-23H,2-5,19H2,1H3/b21-20+ |
InChI Key |
IRKMSULWLDLTIK-QZQOTICOSA-N |
SMILES |
O=S(C1=CC=C(/N=N/C2=CC(C)=C(O)C=C2N)C=C1)(NC3CCCC3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZL-0454; ZL 0454; ZL0454 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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